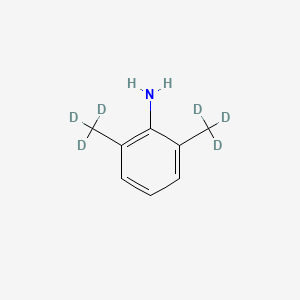

2,6-Diméthylaniline-d6

Vue d'ensemble

Description

“2,6-Dimethylaniline-d6” is a labelled analogue of 2,6-Dimethylaniline . It is also known as 2,6-Di(methyl-d3)aniline and 2,6-Dimethyl-d6 aniline . It is a brown oil and is used as a reagent and intermediate .

Synthesis Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN). This can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .

Molecular Structure Analysis

The molecular formula of 2,6-Dimethylaniline-d6 is C8H5D6N . The molecular weight is 127.22 . The SMILES string representation is Cc1cccc©c1N .

Chemical Reactions Analysis

2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, bis(4-amino-3,5-dimethylphenyl)naphthylmethane (BADN). This can further form bis(4-maleimido-3,5-dimethylphenyl)naphthylmethane (BMDN) by reacting with maleic anhydride, acetic anhydride, and sodium acetate .

Physical and Chemical Properties Analysis

2,6-Dimethylaniline-d6 is a brown oil . It is soluble in Chloroform, Ethyl Acetate, and Methanol . It should be stored at -20°C, under an inert atmosphere .

Applications De Recherche Scientifique

Synthèse de médicaments anesthésiques

La 2,6-diméthylaniline (2,6-DMA) est une matière première essentielle utilisée dans la synthèse de nombreuses classes de médicaments, en particulier les anesthésiques . Ces derniers incluent la lidocaïne (Xylocaine®), la bupivacaïne, la mépivacaïne, l’étidocaïne, la ropivacaïne et la pyrrocaïne .

Synthèse de médicaments anti-angineux

En plus des anesthésiques, la 2,6-DMA est également utilisée dans la synthèse de médicaments anti-angineux comme la ranolazine . Ces médicaments sont utilisés pour traiter l’angine de poitrine (douleur thoracique causée par une diminution du flux sanguin vers le cœur).

Synthèse de médicaments antidiarrhéiques

La 2,6-DMA est utilisée dans la synthèse de médicaments antidiarrhéiques comme la lidamidone . Ces médicaments aident à réduire la fréquence et à améliorer la consistance des selles chez les personnes souffrant de diarrhée.

Analyse chromatographique

La 2,6-DMA et ses isomères de position et composés apparentés peuvent être séparés en utilisant une méthode simple de chromatographie liquide ultra-performante (UPLC) en phase inverse et isocratique . Cette méthode est capable de détecter et de quantifier les impuretés à des niveaux plus faibles .

Intermédiaire de synthèse dans les applications industrielles

La 2,6-diméthylaniline est utilisée comme intermédiaire de synthèse dans la production de plusieurs produits comme les colorants, les pesticides et les résines synthétiques . C’est un dérivé important de nombreux anesthésiques et autres médicaments .

Préparation de l’isocyanate de 2,6-diméthylphényle

La 2,6-diméthylaniline peut réagir avec la phosgénation pour préparer l’isocyanate de 2,6-diméthylphényle . Ce composé a diverses applications dans l’industrie chimique.

Safety and Hazards

2,6-Dimethylaniline-d6 is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

Orientations Futures

2,6-Dimethylaniline-d6 is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine . Its future directions could involve further exploration of its uses in the synthesis of these and potentially other drugs.

Mécanisme D'action

Target of Action

2,6-Dimethylaniline-d6, also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2-, 6- positions on the benzene ring . It is a key starting material and a significant derivative of many anesthetics like Lidocaine (Xylocaine ®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and other drugs like the anti-anginal drug Ranolazine and the anti-diarrheal drug Lidamidine . Therefore, the primary targets of 2,6-Dimethylaniline-d6 are likely to be the same as these drugs, which include voltage-gated sodium channels for local anesthetics .

Mode of Action

For instance, local anesthetics like Lidocaine work by blocking sodium channels in the nerve cells, preventing the generation and conduction of nerve impulses, thereby causing a temporary loss of sensation .

Biochemical Pathways

It is known to be a key metabolite of lidocaine and xylazine Therefore, it might be involved in the metabolic pathways of these drugs

Pharmacokinetics

A study has developed a reverse-phase ultra-performance liquid chromatographic (uplc) method to detect and quantify the impurities of 2,6-dimethylaniline-d6 at lower levels . This could potentially be used to study the pharmacokinetics of 2,6-Dimethylaniline-d6 in the future.

Result of Action

It is known to be a possible human carcinogen Therefore, exposure to 2,6-Dimethylaniline-d6 could potentially lead to carcinogenic effects

Analyse Biochimique

Biochemical Properties

2,6-Dimethylaniline-d6 is involved in the metabolism pathway of lidocaine, a local anesthetic . It is a key metabolite of lidocaine and xylazine

Cellular Effects

It is known that it is a key starting material in the synthesis of anesthetics and other drugs , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the metabolism pathway of lidocaine , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

2,6-Dimethylaniline-d6 is involved in the lidocaine metabolism pathway

Propriétés

IUPAC Name |

2,6-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBMTHBGFGIHF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661935 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919785-81-2 | |

| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)